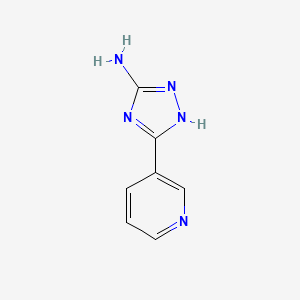

5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine

Übersicht

Beschreibung

5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that features a pyridine ring fused with a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives under acidic or basic conditions to form the triazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Catalysts and automated systems may also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the triazole or pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as acetonitrile or dichloromethane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The 1,2,4-triazole scaffold has been extensively studied for its anticancer properties. Compounds derived from this scaffold, including 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine, have shown promising results in various studies targeting different cancer cell lines.

Key Findings:

- Dual Anticancer Activity: Research indicates that derivatives of the 3-amino-1,2,4-triazole core exhibit significant antiproliferative effects against several cancer cell lines. The presence of aryl groups enhances this activity, making these compounds valuable in cancer therapy .

- Antiangiogenic Properties: Compounds with the 5-(pyridin-3-yl)-4H-1,2,4-triazole structure have demonstrated antiangiogenic effects, which are crucial for inhibiting tumor growth by preventing the formation of new blood vessels .

Neuroprotective Applications

Recent studies have identified the potential of this compound as a neuroprotective agent. This application is particularly relevant in the context of neurodegenerative diseases such as Parkinson's Disease (PD).

Key Findings:

- Inhibition of Alpha-Synuclein Aggregation: The compound has been shown to inhibit the aggregation of alpha-synuclein, a protein implicated in PD. This property suggests that it could be developed into a therapeutic agent to mitigate neurodegeneration associated with PD .

- In Vivo Efficacy: In animal models of PD induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), compounds based on the 5-(pyridin-3-yl)-4H-1,2,4-triazole scaffold have demonstrated protective effects on dopaminergic neurons by improving levels of key neuroprotective markers .

Enzyme Inhibition

Another significant application of this compound is its role as an inhibitor of specific enzymes. This property is particularly useful in treating conditions like hyperpigmentation.

Key Findings:

- Tyrosinase Inhibition: Studies have indicated that triazole derivatives can inhibit tyrosinase activity effectively. Tyrosinase is a key enzyme in melanin biosynthesis; thus, its inhibition can lead to therapeutic applications in treating skin disorders related to pigmentation .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrazolo[1,5-a]pyridin-3-yl derivatives: These compounds share a similar pyridine-triazole structure and exhibit comparable biological activities.

Pyridine-based heterocycles: Compounds like pyridazinones and pyrimidines also feature a pyridine ring and have similar applications in medicinal chemistry.

Uniqueness

5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine is unique due to its specific triazole ring fusion, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a valuable compound in research and industry.

Biologische Aktivität

5-(Pyridin-3-yl)-4H-1,2,4-triazol-3-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on antibacterial, antifungal, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound belongs to the triazole class of heterocyclic compounds, characterized by a five-membered ring containing three nitrogen atoms. Its structure can be represented as follows:

Antibacterial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit notable antibacterial properties. For instance, a study highlighted that various triazole derivatives demonstrated significant activity against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2 to 5 µg/mL for the most potent compounds .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 3 | |

| Triazole Derivative A | B. subtilis | 2 | |

| Triazole Derivative B | S. aureus | 5 |

Antifungal Activity

The antifungal potential of triazole compounds is well-documented. For example, studies indicate that certain derivatives exhibit greater efficacy than traditional antifungal agents like fluconazole against strains such as Candida albicans and Aspergillus niger. The MIC values for these compounds often fall below 25 µg/mL .

Table 2: Antifungal Activity of Triazole Derivatives

Anticancer Activity

The anticancer properties of triazole derivatives have garnered attention in recent years. Notably, compounds with a triazole scaffold have shown promising results in inhibiting cancer cell proliferation across various cell lines. For example, the compound was tested against several cancer cell lines and exhibited significant anti-proliferative effects with IC50 values in the low micromolar range .

Table 3: Anticancer Activity of Triazole Derivatives

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, making it a potential candidate for treating inflammatory diseases .

Table 4: Anti-inflammatory Activity of Triazole Derivatives

| Compound | Inflammatory Model | Effect | Reference |

|---|---|---|---|

| This compound | LPS-stimulated PBMCs | Decreased IL-6 production | |

| Triazole Derivative E | Carrageenan-induced edema | Reduced swelling |

Case Studies

Several case studies have been conducted to evaluate the biological activity of triazole derivatives:

- Antibacterial Screening : A study synthesized various pyridine-substituted triazoles and assessed their antibacterial activity against multiple bacterial strains. The findings indicated that some derivatives were comparable to standard antibiotics like levofloxacin in terms of efficacy .

- Anticancer Evaluation : Another investigation focused on the anticancer potential of triazole derivatives against breast cancer cell lines. The results showed that specific substitutions on the triazole ring could enhance anticancer activity significantly .

Eigenschaften

IUPAC Name |

5-pyridin-3-yl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H3,8,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTVEFNDQUIZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189079 | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35607-27-3 | |

| Record name | 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35607-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.